![molecular formula C21H17N3O2 B277786 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B277786.png)
4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide, also known as EPPB, is a small molecule inhibitor that has been extensively studied for its potential use in cancer research. This molecule is known to inhibit the activity of a protein called BRD4, which plays a critical role in the development and progression of cancer.
作用机制
4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide binds to the bromodomain of BRD4, which prevents it from binding to acetylated histones and other transcriptional co-activators. This leads to the inhibition of transcription of genes involved in cell growth and proliferation, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been shown to have a selective inhibitory effect on BRD4, with minimal effects on other BET family proteins. This selectivity is important for minimizing off-target effects and toxicity. 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. In addition, 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis.
实验室实验的优点和局限性
One of the major advantages of 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is its high selectivity for BRD4, which minimizes off-target effects and toxicity. 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide also has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is its relatively low potency compared to other BRD4 inhibitors. This can make it challenging to achieve therapeutic concentrations in vivo. In addition, 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
未来方向
There are several future directions for research on 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide. One area of focus is the development of more potent analogs of 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide that can achieve higher therapeutic concentrations in vivo. Another area of focus is the development of more soluble formulations of 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide that can be administered more easily in vivo. In addition, there is a need for further studies to elucidate the molecular mechanisms underlying the anti-cancer effects of 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide and to identify biomarkers that can be used to predict response to treatment. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide as a potential cancer therapy.
合成方法
The synthesis of 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 3-pyridinyl-1,3-benzoxazol-5-amine, which is then reacted with 4-ethylbenzoyl chloride to obtain 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide. The final product is purified using column chromatography to obtain a pure compound with high yield.
科学研究应用
4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been extensively studied for its potential use in cancer research. It has been shown to inhibit the activity of BRD4, which is a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 plays a critical role in the transcriptional regulation of genes involved in cell growth and proliferation, making it an attractive target for cancer therapy. 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including leukemia, lymphoma, and solid tumors.
属性
分子式 |
C21H17N3O2 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
4-ethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C21H17N3O2/c1-2-14-5-7-15(8-6-14)20(25)23-17-9-10-19-18(12-17)24-21(26-19)16-4-3-11-22-13-16/h3-13H,2H2,1H3,(H,23,25) |
InChI 键 |
MPIKLFFYHIWWSV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
规范 SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



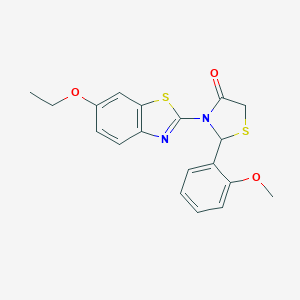

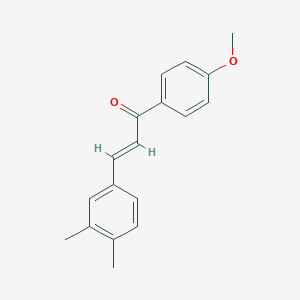
![3-(2-Methoxyphenyl)-2-{4-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277712.png)
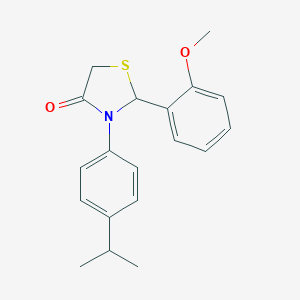
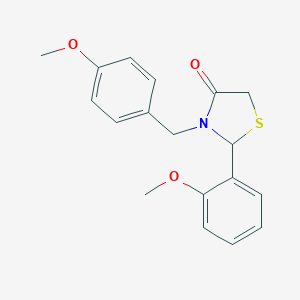
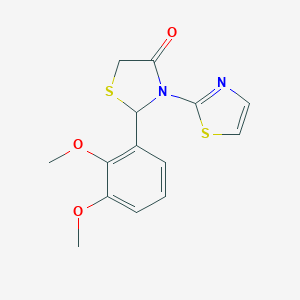
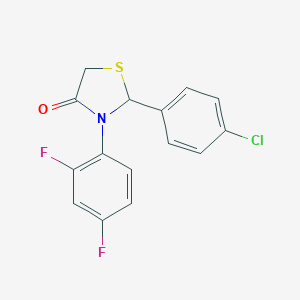

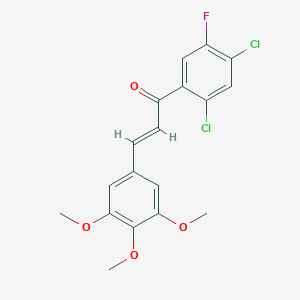
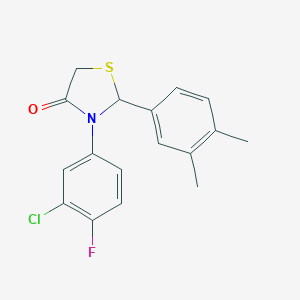

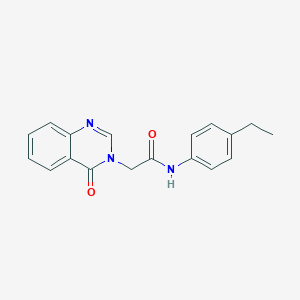
![4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277725.png)